1-(2-ethylpiperidin-1-yl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-ethylpiperidin-1-yl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)ethanone is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure combining an indole moiety with a piperidine ring, linked through a sulfonyl group
Preparation Methods
The synthesis of 1-(2-ethylpiperidin-1-yl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)ethanone typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis or other methods involving cyclization of appropriate precursors.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions using fluorobenzyl halides.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amine precursors.
Sulfonylation: The sulfonyl group can be introduced through sulfonyl chloride reagents under basic conditions.
Final Coupling: The final step involves coupling the indole moiety with the piperidine ring through the sulfonyl group, often using coupling reagents like EDCI or DCC.
Industrial production methods may involve optimization of these steps to enhance yield and purity, employing continuous flow reactors and other advanced techniques.
Chemical Reactions Analysis
1-(2-ethylpiperidin-1-yl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorobenzyl group or the indole ring.
Hydrolysis: Acidic or basic hydrolysis can cleave the sulfonyl group, leading to the formation of corresponding amines and sulfonic acids.
Scientific Research Applications
1-(2-ethylpiperidin-1-yl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.
Biological Studies: It is used in biological assays to study receptor binding and enzyme inhibition.
Chemical Biology: The compound serves as a probe in chemical biology to investigate cellular pathways and molecular interactions.
Industrial Applications: It may be used in the development of advanced materials and as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-(2-ethylpiperidin-1-yl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The indole moiety can engage in π-π stacking interactions, while the piperidine ring can form hydrogen bonds with target proteins. The fluorobenzyl group enhances binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to therapeutic effects or biological responses.
Comparison with Similar Compounds
1-(2-ethylpiperidin-1-yl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)ethanone can be compared with similar compounds such as:
1-(2-ethylpiperidin-1-yl)-2-(1H-indol-3-yl)sulfonyl)ethanone: Lacks the fluorobenzyl group, which may result in different binding affinities and biological activities.
1-(2-ethylpiperidin-1-yl)-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)ethanone: The position of the fluorine atom on the benzyl group can influence its chemical properties and interactions.
1-(2-methylpiperidin-1-yl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)ethanone: The methyl group on the piperidine ring can alter the compound’s steric and electronic properties.
Properties
IUPAC Name |
1-(2-ethylpiperidin-1-yl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN2O3S/c1-2-20-10-5-6-13-27(20)24(28)17-31(29,30)23-16-26(22-12-4-3-11-21(22)23)15-18-8-7-9-19(25)14-18/h3-4,7-9,11-12,14,16,20H,2,5-6,10,13,15,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOQDLXZNHMRNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.